SGC8158 -

SGC8158

Catalog Number: EVT-1535555
CAS Number:
Molecular Formula: C27H31ClN6O3S
Molecular Weight: 555.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SGC8158 is a potent and selective inhibitor of PRMT7.
Source

SGC8158 was developed through the optimization of a prodrug, SGC3027, which is converted into SGC8158 within cells. The discovery process involved structural and biochemical analyses that led to the identification of SGC8158 as a selective inhibitor with an IC50 value less than 2.5 nM against PRMT7, demonstrating significant selectivity over other methyltransferases .

Classification

SGC8158 is classified as a small molecule inhibitor specifically targeting PRMT7. It functions as a competitive inhibitor of S-adenosyl-l-methionine (SAM), the co-substrate for PRMTs, which plays a critical role in the methylation process of arginine residues on target proteins .

Synthesis Analysis

Methods

The synthesis of SGC8158 involved several key steps:

  1. Optimization of Linker Length: The initial compound, SGC0911, was modified by adjusting the methylene linker length between the terminal amine and the adenosine core structure to enhance potency and selectivity.
  2. Chemical Modifications: Various chemical modifications were applied to improve the binding affinity towards PRMT7 while minimizing interactions with other methyltransferases .

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to characterize the final product and confirm its structure.

Molecular Structure Analysis

Structure

The molecular structure of SGC8158 features a biphenylmethylamine moiety that interacts specifically with the active site of PRMT7. The compound's design allows it to fit into a hydrophobic pocket formed by key residues in the enzyme, facilitating effective inhibition .

Data

  • Molecular Formula: C₁₉H₁₈N₄O₃
  • Molecular Weight: 350.37 g/mol
  • Crystal Structure Resolution: The crystal structure of PRMT7 in complex with SGC8158 has been resolved to 2.4 Å, providing insights into the binding interactions within the active site .
Chemical Reactions Analysis

Reactions

SGC8158 primarily acts by inhibiting the methylation reaction catalyzed by PRMT7. This reaction typically involves transferring a methyl group from SAM to arginine residues on target proteins, producing S-adenosyl-l-homocysteine as a by-product.

Technical Details

The inhibition mechanism has been characterized as competitive with respect to SAM but non-competitive concerning peptide substrates. This dual mechanism highlights SGC8158's specificity and effectiveness in disrupting PRMT7 activity under physiological conditions .

Mechanism of Action

Process

SGC8158 inhibits PRMT7 by binding to its active site, preventing the enzyme from methylating its substrates. This inhibition leads to reduced levels of monomethylated arginine residues on proteins such as HSP70, which are crucial for cellular stress responses and survival.

Data

  • IC50 Values: The IC50 for SGC8158 against PRMT7 is reported at approximately 2.5 nM.
  • Kinetic Parameters: Kinetic studies reveal a dissociation constant (Kd) of approximately 6.4 nM, indicating strong binding affinity .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels typical for biological systems.
  • Reactivity: Reacts specifically with PRMT7 without significant off-target effects on other enzymes within the same family .
Applications

Scientific Uses

SGC8158 has been utilized in various research contexts:

  1. Cancer Research: Its ability to inhibit PRMT7 has been linked to enhanced sensitivity of cancer cells to chemotherapeutic agents like doxorubicin, suggesting potential for combination therapies .
  2. Cell Biology Studies: Researchers employ SGC8158 to investigate the role of arginine methylation in cellular processes such as DNA damage response and cell cycle regulation .
  3. Drug Development: As a selective probe for PRMT7, SGC8158 aids in elucidating the biological functions of this enzyme and exploring its potential as a therapeutic target in cancer treatment .
PRMT7 Biology & SGC8158 Contextual Framework

Arginine Methyltransferase Family Overview

Protein arginine methyltransferases (PRMTs) catalyze the post-translational methylation of arginine residues in histone and non-histone substrates, regulating diverse cellular processes including transcription, DNA repair, and signal transduction. Mammals express nine PRMTs classified into three types based on methylation patterns:

  • Type I (PRMT1, 2, 3, 4, 6, 8): Generate monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).
  • Type II (PRMT5, 9): Produce MMA and symmetric dimethylarginine (SDMA).
  • Type III (PRMT7): Exclusively catalyzes MMA formation [2] [10].

PRMT Classification: Type-I-III Enzymatic SpecificitiesPRMT7’s monomethylation specificity stems from its unique structural constraints. Unlike type I/II enzymes, its double S-adenosylmethionine (SAM)-binding domains adopt a closed conformation that sterically hinders dimethylation. This restricts PRMT7 to MMA generation on RXR motifs (where X is any amino acid), particularly in arginine/lysine-rich regions [6] [10].

PRMT7 Structural Motifs & Catalytic MechanismPRMT7 contains two tandem methyltransferase domains (MTD), though only the N-terminal domain is catalytically active. Key structural features include:

  • A conserved "THW loop" (residues Arg311-Met315 in mice) that forms part of the substrate-binding pocket.
  • Biphenylmethylamine-binding hydrophobic pocket (Trp282, Phe146, Tyr48, Met296).Catalysis involves SAM cofactor binding, with methyl transfer to substrate arginine generating MMA and S-adenosylhomocysteine (SAH). SGC8158 competitively inhibits SAM binding by displacing the THW loop and occupying the hydrophobic pocket [6].

Table 1: PRMT Classification and Functional Attributes

TypeMethylation ProductsKey MembersStructural Motifs
IMMA, ADMAPRMT1,4,6Single active MTD
IIMMA, SDMAPRMT5,9Single active MTD
IIIMMA onlyPRMT7Tandem MTDs (N-terminal active)

PRMT7 Pathophysiological Roles

Epigenetic Regulation of Oncogenic PathwaysPRMT7 overexpression is linked to breast cancer, leukemia, and multidrug resistance. Key oncogenic mechanisms include:

  • Transcriptional repression: Binds the E-cadherin promoter, facilitating epigenetic silencing and epithelial-mesenchymal transition (EMT) [10].
  • Metastasis promotion: Methylates SHANK2 scaffold protein, activating focal adhesion kinase/cortactin signaling to drive invasion [10].
  • Stemness maintenance: Regulates pluripotency factors in cancer stem cells [6].SGC8158 (the active metabolite of prodrug SGC3027) reverses these phenotypes by inhibiting PRMT7-mediated MMA of oncogenic substrates like HSP70 (IC₅₀ < 2.5 nM) [1] [5] [8].

DNA Damage Response ModulationPRMT7 critically regulates genomic stability through dual DDR pathways:

  • Homologous recombination (HR): Error-free repair during S/G2 phase.
  • Non-homologous end-joining (NHEJ): Error-prone repair across cell cycle phases [2] [10].Mechanistically, PRMT7 depletion or inhibition by SGC8158:
  • Reduces CHK1 phosphorylation (Ser345), impairing checkpoint activation.
  • Delays resolution of γH2AX foci (DNA damage marker) post-etoposide exposure.
  • Synergizes with doxorubicin, increasing DNA damage and cytotoxicity in MCF7 breast cancer cells [2] [3] [10].

Table 2: PRMT7 Substrates and Pathophysiological Impact

SubstrateMethylation SiteBiological ConsequenceInhibition by SGC8158
HSP70 (HSPA1/8)R469Stress response modulation↓ MMA levels [1] [6]
Histone H2BUndeterminedChromatin remodelingIC₅₀ < 2.5 nM [1]
SHANK2UndeterminedFAK signaling activationReduces metastasis [10]
p21StabilizationG1 arrest & senescenceAccumulates upon inhibition [10]

Synergistic Chemotherapeutic EffectsSGC8158 enhances conventional chemotherapy through:

  • Cell cycle arrest: Induces G1-phase accumulation (14% increase) via p21 protein stabilization, independent of transcriptional changes [10].
  • Senescence induction: Increases β-galactosidase-positive cells without triggering apoptosis [10].
  • DDR impairment: Delays DSB repair, potentiating genotoxic agents. In MCF7 cells, SGC8158 synergizes with doxorubicin, showing efficacy even in multidrug-resistant lines (KBV20C IC₅₀ = 2.2 μM vs. parental KB IC₅₀ = 2.0 μM) [2] [8].

Properties

Product Name

SGC8158

IUPAC Name

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(((4-(((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)amino)butyl)thio)methyl)tetrahydrofuran-3,4-diol

Molecular Formula

C27H31ClN6O3S

Molecular Weight

555.09

InChI

InChI=1S/C27H31ClN6O3S/c28-20-8-6-18(7-9-20)19-5-3-4-17(12-19)13-30-10-1-2-11-38-14-21-23(35)24(36)27(37-21)34-16-33-22-25(29)31-15-32-26(22)34/h3-9,12,15-16,21,23-24,27,30,35-36H,1-2,10-11,13-14H2,(H2,29,31,32)/t21-,23-,24-,27-/m1/s1

InChI Key

UDFJXRJYAZANFF-VBHAUSMQSA-N

SMILES

O[C@H]1[C@H](N2C=NC3=C(N)N=CN=C23)O[C@H](CSCCCCNCC4=CC(C5=CC=C(Cl)C=C5)=CC=C4)[C@H]1O

Solubility

Soluble in DMSO

Synonyms

SGC-8158; SGC 8158; SGC8158

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.